molecular formula C29H26O4 B12599645 Ethanone, 1-[3,4,5-tris(phenylmethoxy)phenyl]- CAS No. 896121-38-3

Ethanone, 1-[3,4,5-tris(phenylmethoxy)phenyl]-

Cat. No.: B12599645
CAS No.: 896121-38-3
M. Wt: 438.5 g/mol
InChI Key: DYQZKDQBJJQKQC-UHFFFAOYSA-N
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Description

Ethanone, 1-[3,4,5-tris(phenylmethoxy)phenyl]- is an organic compound with the molecular formula C29H26O4 and a molecular weight of 438.514 g/mol This compound is characterized by the presence of three phenylmethoxy groups attached to a central phenyl ring, which is further connected to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[3,4,5-tris(phenylmethoxy)phenyl]- typically involves the reaction of 3,4,5-trihydroxyacetophenone with benzyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of intermediate benzyl ethers, which are then subjected to further reaction conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for Ethanone, 1-[3,4,5-tris(phenylmethoxy)phenyl]- are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[3,4,5-tris(phenylmethoxy)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The phenylmethoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethanone, 1-[3,4,5-tris(phenylmethoxy)phenyl]- has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethanone, 1-[3,4,5-tris(phenylmethoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies on its mechanism of action are essential to fully understand its biological and therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 1-[3,4,5-tris(phenylmethoxy)phenyl]- is unique due to the presence of three phenylmethoxy groups, which may confer distinct chemical and biological properties compared to its analogs. This structural feature can influence its reactivity, solubility, and interaction with biological targets.

Properties

CAS No.

896121-38-3

Molecular Formula

C29H26O4

Molecular Weight

438.5 g/mol

IUPAC Name

1-[3,4,5-tris(phenylmethoxy)phenyl]ethanone

InChI

InChI=1S/C29H26O4/c1-22(30)26-17-27(31-19-23-11-5-2-6-12-23)29(33-21-25-15-9-4-10-16-25)28(18-26)32-20-24-13-7-3-8-14-24/h2-18H,19-21H2,1H3

InChI Key

DYQZKDQBJJQKQC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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